molecular formula C13H17BrN2O2 B1390079 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-69-2

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Cat. No.: B1390079
CAS No.: 1138443-69-2
M. Wt: 313.19 g/mol
InChI Key: XRHKPSFNDHEYGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminophenylacetic acid and 2-bromoacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Formation of Intermediate: The initial reaction between 3-aminophenylacetic acid and 2-bromoacetyl chloride forms an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, including amidation and methylation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Amidation: The amide group in the compound can participate in amidation reactions to form new amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states.

Scientific Research Applications

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide has several scientific research applications, including:

    Proteomics Research: It is used as a reagent in proteomics studies to analyze protein structures and functions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.

    Industrial Applications: The compound is utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(2-Chloroacetyl)amino]phenyl}-N,N-dimethylpropanamide: Similar structure but with a chlorine atom instead of bromine.

    3-{3-[(2-Fluoroacetyl)amino]phenyl}-N,N-dimethylpropanamide: Similar structure but with a fluorine atom instead of bromine.

    3-{3-[(2-Iodoacetyl)amino]phenyl}-N,N-dimethylpropanamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide lies in its bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen atoms. This uniqueness makes it valuable in specific research applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-16(2)13(18)7-6-10-4-3-5-11(8-10)15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHKPSFNDHEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207347
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-69-2
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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